molecular formula C15H21NO3 B2964482 (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide CAS No. 1799265-45-4

(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide

Cat. No.: B2964482
CAS No.: 1799265-45-4
M. Wt: 263.337
InChI Key: MZIURRHVOJVBDS-VOTSOKGWSA-N
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Description

(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide: is an organic compound that features a furan ring, a cyclohexyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-(furan-3-yl)prop-2-enoic acid and 2-cyclohexyl-2-hydroxyethylamine under dehydrating conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding saturated amide.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide: Lacks the cyclohexyl group, which may affect its biological activity and physical properties.

    (2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide: Contains a thiophene ring instead of a furan ring, which may influence its reactivity and applications.

Uniqueness

(2E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide is unique due to the presence of both the cyclohexyl group and the furan ring, which confer distinct chemical and physical properties. These structural features can enhance its potential for diverse applications in research and industry.

Properties

IUPAC Name

(E)-N-(2-cyclohexyl-2-hydroxyethyl)-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14(13-4-2-1-3-5-13)10-16-15(18)7-6-12-8-9-19-11-12/h6-9,11,13-14,17H,1-5,10H2,(H,16,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIURRHVOJVBDS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C=CC2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CNC(=O)/C=C/C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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